molecular formula C7H5Br2ClO B12458863 2,6-Dibromo-4-chloro-3-methylphenol

2,6-Dibromo-4-chloro-3-methylphenol

Cat. No.: B12458863
M. Wt: 300.37 g/mol
InChI Key: AFDYEFBVFSAVNQ-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-chloro-3-methylphenol is a brominated chlorophenol compound supplied for research and development purposes. Researchers can utilize this chemical as a building block in organic synthesis, particularly for developing more complex structures with potential biological activity . The compound should be handled only by qualified personnel using appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles . It is harmful if inhaled, comes into contact with skin, or is swallowed, and immediate washing is advised upon exposure . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, or for use in humans or animals as a drug or preservative. Physical and Chemical Properties - CAS Number : 5324-13-0 - Molecular Formula : C6H3Br2ClO - Molecular Weight : 286.35 g/mol - Melting Point : 92°C - Density : 2.2±0.1 g/cm³ Safety and Handling Store in tightly closed vessels in a cool, dry place. Engineering controls, such as the use of a chemical fume hood, are recommended during handling. In case of a fire involving this material, use dry powder or carbon dioxide extinguishers .

Properties

Molecular Formula

C7H5Br2ClO

Molecular Weight

300.37 g/mol

IUPAC Name

2,6-dibromo-4-chloro-3-methylphenol

InChI

InChI=1S/C7H5Br2ClO/c1-3-5(10)2-4(8)7(11)6(3)9/h2,11H,1H3

InChI Key

AFDYEFBVFSAVNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1Cl)Br)O)Br

Origin of Product

United States

Preparation Methods

Bromine in Acidic Media

Bromination of 4-chloro-3-methylphenol using elemental bromine (Br₂) in acidic solvents like trifluoromethanesulfonic acid (TFMSA) or sulfuric acid (H₂SO₄) achieves regioselective dibromination at the 2- and 6-positions. The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group directs bromine to the ortho/para positions.

Conditions :

  • Solvent : TFMSA or H₂SO₄
  • Temperature : 0–25°C
  • Molar Ratio (Substrate:Br₂): 1:2.2
  • Yield : 70–85%.

Mechanistic Insight :
In TFMSA, the protonated phenol enhances electrophilicity, favoring ipso-bromination followed by a 1,2-bromine shift to yield the thermodynamically stable 2,6-dibromo isomer.

Oxidative Bromination Using Persulfate-Bromide Systems

Potassium Persulfate (K₂S₂O₈) with NaBr

This green chemistry approach avoids hazardous Br₂ gas. Persulfate oxidizes bromide (Br⁻) to bromine radicals (Br- ), which mediate selective bromination.

Procedure :

  • Substrate : 4-Chloro-3-methylphenol
  • Reagents : K₂S₂O₈ (1.1 eq), NaBr (2.2 eq)
  • Solvent : 50% ethanol-water
  • Temperature : 50°C, 4 hours
  • Yield : 92%.

Advantages :

  • Minimal byproducts (e.g., tribrominated species <5%).
  • Scalable under mild conditions.

Sequential Halogenation: Chlorination Followed by Bromination

Synthesis from m-Cresol

A two-step process:

  • Chlorination : m-Cresol reacts with sulfuryl chloride (SO₂Cl₂) to form 4-chloro-3-methylphenol.
    • Conditions : Solvent-free, 30–40°C, 75–90% conversion.
  • Bromination : As described in Sections 1 or 2.

Overall Yield : 65–78%.

Optimization :
Excess SO₂Cl₂ (1.0 eq) minimizes di-/tri-chlorinated byproducts.

Catalytic Bromination with Metal Halides

CuBr₂-Mediated Bromination

Copper(II) bromide acts as a Lewis acid catalyst, enhancing electrophilic substitution.

Conditions :

  • Catalyst : CuBr₂ (10 mol%)
  • Solvent : Dichloromethane (DCM)
  • Temperature : Reflux, 6 hours
  • Yield : 80–88%.

Limitations :

  • Requires strict moisture exclusion.
  • Catalyst recovery challenges.

Comparative Analysis of Methods

Method Reagents Yield (%) Purity (%) Key Advantages
Direct Bromination Br₂, TFMSA 70–85 95–98 High regioselectivity
Persulfate-Bromide K₂S₂O₈, NaBr 90–92 98 Eco-friendly, mild conditions
Sequential Halogenation SO₂Cl₂, Br₂ 65–78 90–95 Uses inexpensive m-cresol
CuBr₂ Catalysis CuBr₂, Br₂ 80–88 97 Fast reaction time

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-chloro-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like sulfuric acid or aluminum chloride can be used under acidic conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Various substituted phenols depending on the reagents used.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dehalogenated phenols and alcohols.

Scientific Research Applications

2,6-Dibromo-4-chloro-3-methylphenol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.

    Medicine: Investigated for its potential therapeutic effects, including its use as an antiseptic and disinfectant.

    Industry: Used as a preservative in various products, including cosmetics and pharmaceuticals.

Mechanism of Action

The antimicrobial activity of 2,6-Dibromo-4-chloro-3-methylphenol is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound targets the lipid bilayer of the cell membrane, leading to increased permeability and cell lysis. Additionally, it can interfere with the function of key enzymes involved in cellular metabolism, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Structural and Molecular Comparison

The following table summarizes key molecular and physical properties of 2,6-Dibromo-4-chloro-3-methylphenol and three related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³)
2,6-Dibromo-4-chloro-3-methylphenol C₇H₅Br₂ClO 300.374 Not reported Not reported Not reported
4-Bromo-2,6-dichlorophenylamine C₆H₄BrCl₂N 240.92 85–86 Not reported Not reported
5-Bromo-1,3-dichloro-2-fluorobenzene C₆H₂BrCl₂F 243.9 Not reported 234 1.824
2,6-Dibromo-4-chloro-3,5-dimethylphenol C₈H₇Br₂ClO Not reported Not reported Not reported Not reported

Key Observations :

Halogenation Patterns: The target compound has Br and Cl substituents, while 4-Bromo-2,6-dichlorophenylamine replaces the phenolic -OH group with an -NH₂ (amine) and adds an extra Cl atom . 5-Bromo-1,3-dichloro-2-fluorobenzene lacks the phenolic group entirely and incorporates F, which reduces molecular weight but increases volatility (higher boiling point of 234°C) .

Functional Groups: The phenolic -OH group in 2,6-Dibromo-4-chloro-3-methylphenol enhances hydrogen-bonding capacity compared to the amine or fluorine-containing analogs. This may influence solubility and reactivity.

Steric Effects: The dimethyl analog (2,6-Dibromo-4-chloro-3,5-dimethylphenol) introduces an additional methyl group at position 5, likely increasing steric hindrance and altering interactions in chemical reactions .

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